molecular formula C8H15F3N2 B13957792 1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine

1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine

Cat. No.: B13957792
M. Wt: 196.21 g/mol
InChI Key: KBDKMAGBMWQCES-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine is an organic compound with the molecular formula C7H13F3N2. It is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a methanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine typically involves the reaction of a piperidine derivative with a trifluoromethylating agent. One common method includes the following steps:

    Starting Materials: Piperidine and a trifluoromethylating agent such as trifluoromethyl iodide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The piperidine derivative is first deprotonated using the base, followed by the addition of the trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The piperidine ring may contribute to binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

Uniqueness

1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine

InChI

InChI=1S/C8H15F3N2/c1-13(8(9,10)11)6-7-3-2-4-12-5-7/h7,12H,2-6H2,1H3

InChI Key

KBDKMAGBMWQCES-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCNC1)C(F)(F)F

Origin of Product

United States

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